molecular formula C18H20ClN5O4S B1662909 Voreloxin Hydrochloride CAS No. 175519-16-1

Voreloxin Hydrochloride

Cat. No. B1662909
M. Wt: 437.9 g/mol
InChI Key: JJZCCQHWCOXGCL-QNTKWALQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Voreloxin Hydrochloride is a first-in-class anticancer quinolone derivative . It intercalates DNA and inhibits topoisomerase II, inducing site-selective DNA double-strand breaks .


Molecular Structure Analysis

The molecular formula of Voreloxin Hydrochloride is C18H20ClN5O4S . The molecular weight is 437.9 . Further details about its molecular structure are not provided in the available resources.


Chemical Reactions Analysis

Voreloxin Hydrochloride intercalates DNA and poisons topoisomerase II, causing DNA double-strand breaks . It’s differentiated both structurally and mechanistically from other topoisomerase II poisons currently in use as chemotherapeutics .


Physical And Chemical Properties Analysis

Voreloxin Hydrochloride is a solid substance . It should be stored at -20°C for long term and 0-4℃ for short term .

Scientific Research Applications

Mechanism of Action

Voreloxin is a first-in-class anticancer quinolone derivative. Its mechanism involves DNA intercalation and inhibition of topoisomerase II. This leads to DNA double-strand breaks, G2 arrest, and apoptosis in cancer cells. It is structurally and mechanistically distinct from other topoisomerase II poisons used in chemotherapy (Hawtin et al., 2010).

Efficacy in Various Cancers

  • Solid Tumors and Hematologic Malignancies : Voreloxin has shown effectiveness in patients with relapsed/refractory solid tumors and acute myeloid leukemia (AML). It exhibits clinical activity, indicated by stable disease and partial responses in ovarian cancer and non–small-cell lung cancer (NSCLC) patients (Advani et al., 2010).
  • Breast Cancer : Voreloxin is active in breast cancer biopsies, with enhanced potency observed in a BRCA2 mutant background. This suggests its potential use in breast cancer treatment, especially in patients with genetic susceptibilities (Hawtin et al., 2009).

Combinatorial Use with Other Agents

  • Combination with Cytarabine : Voreloxin demonstrates synergistic effects when used in combination with cytarabine, a nucleoside analog used in the treatment of AML. This combination is particularly effective in inducing cytotoxicity in acute leukemic cell lines (Stockett et al., 2009).

Pharmacokinetics and Metabolism

  • Voreloxin undergoes minimal metabolism via cytochrome P450 and UDP glucuronosyltransferase pathways. It is primarily excreted unchanged, indicating a slow rate of in vivo metabolism. This aspect is critical for understanding its drug interactions and optimizing dosing regimens (Evanchik et al., 2009).

Clinical Trials and Responses

  • Various clinical trials have been conducted, demonstrating voreloxin's activity in different cancers, including platinum-resistant ovarian cancer and AML. These trials help establish the efficacy and safety profile of voreloxin, guiding its potential use in clinical settings (Hirte et al., 2009).

Safety And Hazards

Voreloxin Hydrochloride is toxic and contains a pharmaceutically active ingredient . It’s a moderate to severe irritant to the skin and eyes . If inhaled, it’s advised to move to fresh air and give oxygen if breathing is difficult . If it contacts the skin, it should be washed off immediately with plenty of water .

Future Directions

Voreloxin Hydrochloride is currently in Phase 2 clinical trials for the treatment of acute myeloid leukemia and platinum-resistant ovarian cancer . The ongoing clinical evaluation of Voreloxin Hydrochloride both alone and in combination with cytarabine for the treatment of acute myeloid leukemia is supported by the data .

properties

IUPAC Name

7-[(3S,4S)-3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4S.ClH/c1-19-12-8-22(9-13(12)27-2)14-4-3-10-15(24)11(17(25)26)7-23(16(10)21-14)18-20-5-6-28-18;/h3-7,12-13,19H,8-9H2,1-2H3,(H,25,26);1H/t12-,13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZCCQHWCOXGCL-QNTKWALQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CN(CC1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1CN(C[C@@H]1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70438412
Record name Voreloxin Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Voreloxin Hydrochloride

CAS RN

175519-16-1
Record name Voreloxin Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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